molecular formula C20H23NO B2707086 N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023575-42-9

N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2707086
CAS RN: 1023575-42-9
M. Wt: 293.41
InChI Key: ZGPGGAWISYMNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide, also known as DMPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPPC belongs to the family of cyclopentane carboxamides and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Antimicrobial Candidates

N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide and its derivatives have been studied for their potential as antimicrobial candidates. They have shown promising results against multidrug-resistant Gram-positive pathogens . These compounds could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

Amination

N,N-dialkyl amides, a group to which N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide belongs, have been used in amination (R-NMe2) reactions . This process involves the introduction of an amino group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals .

Formylation

These compounds have also been used in formylation (R-CHO) reactions . Formylation is a type of organic reaction where a formyl group is introduced into a molecule. It’s a crucial step in the synthesis of many complex organic compounds .

Methylene Group Introduction

N,N-dialkyl amides have been used to introduce a methylene group (R-CH2) into a molecule . This process is important in the synthesis of a wide range of organic compounds .

Cyanation

These compounds have been used in cyanation (R-CN) reactions . Cyanation is a process where a cyano group is introduced into a molecule, which is a key step in the synthesis of nitriles, a class of organic compounds .

Heterocycle Synthesis

N,N-dialkyl amides have been used in the synthesis of heterocycles . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery due to their diverse biological activities .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-10-11-16(2)18(14-15)21-19(22)20(12-6-7-13-20)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPGGAWISYMNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.